molecular formula C14H16N2O2S B5645220 N-1,3-thiazol-2-yl-2-(2,3,6-trimethylphenoxy)acetamide

N-1,3-thiazol-2-yl-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B5645220
M. Wt: 276.36 g/mol
InChI Key: QCENTOPGNVMMBR-UHFFFAOYSA-N
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Description

N-1,3-thiazol-2-yl-2-(2,3,6-trimethylphenoxy)acetamide belongs to a broader class of compounds known for their potent biological activities and applications in various fields such as medicinal chemistry and agrochemicals. Research in this domain aims to explore novel compounds with improved properties and efficacy.

Synthesis Analysis

The synthesis of N-1,3-thiazol-2-yl-2-(2,3,6-trimethylphenoxy)acetamide derivatives involves strategic chemical reactions that incorporate the thiazole ring, known for its significance in drug development due to its presence in compounds with diverse biological activities (Millet et al., 2016). Innovative synthetic approaches aim to optimize the yield and purity of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific interactions, including hydrogen bonding and π-π interactions, which can significantly influence their biological activities. Structural elucidation often involves techniques such as NMR, MS, IR, and X-ray crystallography to determine the precise arrangement of atoms within the molecule (Yu et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions that are crucial for their biological efficacy. The reactivity can be attributed to the functional groups present, particularly the acetamide group, which plays a key role in the molecule's interactions with biological targets (Saravanan et al., 2016).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and can affect the compound's application and formulation (Fun et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa) and reactivity towards various reagents, define the compound's interactions at the molecular level. Investigations into these properties help in designing molecules with targeted actions and minimal off-target effects (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9-4-5-10(2)13(11(9)3)18-8-12(17)16-14-15-6-7-19-14/h4-7H,8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCENTOPGNVMMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide

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